molecular formula C18H13F3O3 B5883945 4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one

Cat. No.: B5883945
M. Wt: 334.3 g/mol
InChI Key: HEKYWOVXJIZACY-UHFFFAOYSA-N
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Description

4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-methyl group and a 7-{[3-(trifluoromethyl)benzyl]oxy} group. The trifluoromethyl group imparts unique chemical properties such as increased stability and hydrophobicity .

Biochemical Analysis

Biochemical Properties

4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, this compound can bind to DNA gyrase, an enzyme essential for DNA replication in bacteria, thereby exhibiting antimicrobial properties . The interactions between this compound and these biomolecules are primarily through hydrogen bonding and hydrophobic interactions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in inflammation and apoptosis. For example, this compound can modulate the NF-κB signaling pathway, leading to reduced expression of pro-inflammatory cytokines . Furthermore, this compound affects gene expression by acting as a transcriptional regulator, thereby altering cellular metabolism and promoting apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it inhibits the activity of cyclooxygenase (COX) enzymes, reducing the production of prostaglandins and thereby exerting anti-inflammatory effects . Additionally, this compound can induce the expression of pro-apoptotic genes, leading to programmed cell death in cancer cells . The binding interactions are primarily mediated by hydrogen bonds and van der Waals forces.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light and high temperatures . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of enzyme activity and persistent changes in gene expression . These effects are observed both in vitro and in vivo, indicating the compound’s potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively modulates enzyme activity and gene expression . At higher doses, it can cause adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is crucial for its pharmacokinetics and pharmacodynamics, determining its efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific organelles, such as the mitochondria and nucleus, where it exerts its biological effects . The distribution pattern is influenced by the compound’s physicochemical properties, including its lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the mitochondria and nucleus, where it interacts with specific biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to these compartments . The subcellular localization influences the compound’s efficacy and specificity, determining its therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one is unique due to the presence of both the 4-methyl group and the 7-{[3-(trifluoromethyl)benzyl]oxy} group, which confer distinct chemical properties and biological activities. The trifluoromethyl group enhances its stability and hydrophobicity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-methyl-7-[[3-(trifluoromethyl)phenyl]methoxy]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3O3/c1-11-7-17(22)24-16-9-14(5-6-15(11)16)23-10-12-3-2-4-13(8-12)18(19,20)21/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKYWOVXJIZACY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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